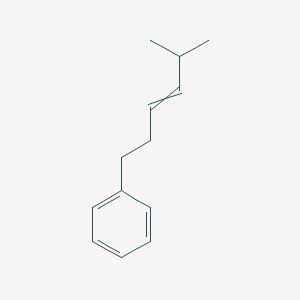
(5-Methylhex-3-EN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylhex-3-EN-1-YL)benzene is an organic compound that belongs to the class of alkenylbenzenes It consists of a benzene ring substituted with a 5-methylhex-3-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylhex-3-EN-1-YL)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with 5-methylhex-3-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the purification of the final product through distillation or recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methylhex-3-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of the double bond in the alkenyl group can yield the saturated alkylbenzene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding saturated alkylbenzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
(5-Methylhex-3-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Methylhex-3-EN-1-YL)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methylhex-3-EN-1-YL)benzene: Unique due to its specific alkenyl substitution on the benzene ring.
Hexylbenzene: Similar structure but lacks the double bond and methyl group.
(5-Methylhex-2-EN-1-YL)benzene: Similar but with the double bond in a different position.
Uniqueness
This compound is unique due to the position of the double bond and the presence of the methyl group, which can influence its reactivity and interactions in various applications.
Propriétés
Numéro CAS |
96025-23-9 |
|---|---|
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
5-methylhex-3-enylbenzene |
InChI |
InChI=1S/C13H18/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-6,8-10,12H,7,11H2,1-2H3 |
Clé InChI |
LFTFTZLRJZVVBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
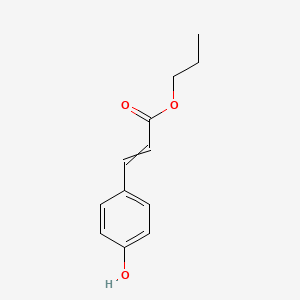
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)

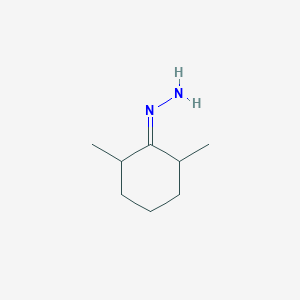
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
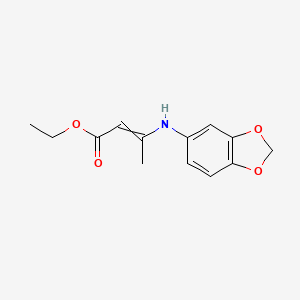

![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
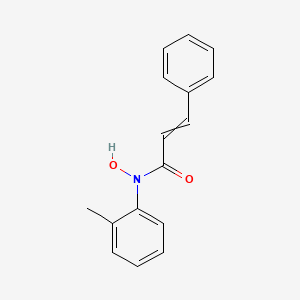
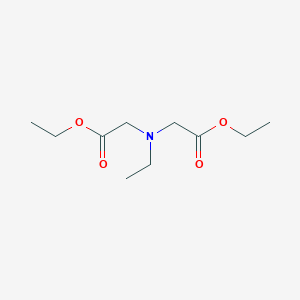
![5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14360378.png)
